molecular formula C15H14O4 B13502728 4-(Benzyloxy)-3-hydroxy-5-methoxybenzaldehyde

4-(Benzyloxy)-3-hydroxy-5-methoxybenzaldehyde

Cat. No.: B13502728
M. Wt: 258.27 g/mol
InChI Key: LUNCRGZZVCFZFW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-hydroxy-5-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a hydroxy group, and a methoxy group attached to a benzene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-hydroxy-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetone or dimethylformamide.

    Procedure: The 4-hydroxy-3-methoxybenzaldehyde is reacted with benzyl bromide in the presence of the base to form the desired product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy, hydroxy, and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3-hydroxy-5-methoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-3-hydroxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Benzyloxy)-3-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-hydroxy-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves modulation of biochemical processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzaldehyde: Lacks the hydroxy and methoxy groups, making it less versatile in certain reactions.

    3-Hydroxy-4-methoxybenzaldehyde: Lacks the benzyloxy group, which affects its reactivity and applications.

    4-(Benzyloxy)-3-methoxybenzaldehyde:

Uniqueness

4-(Benzyloxy)-3-hydroxy-5-methoxybenzaldehyde is unique due to the combination of benzyloxy, hydroxy, and methoxy groups on the benzene ring. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

3-hydroxy-5-methoxy-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H14O4/c1-18-14-8-12(9-16)7-13(17)15(14)19-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3

InChI Key

LUNCRGZZVCFZFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)O)C=O

Origin of Product

United States

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